N,N-diethylethanamine;ethanol
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Overview
Description
Triethylamine: is an organic compound with the chemical formula N(CH₂CH₃)₃ . It is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia. Triethylamine is commonly used in organic synthesis as a base and is known for its ability to neutralize acids and form salts. It is miscible with water and most organic solvents, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: Triethylamine can be synthesized by the alkylation of ammonia with ethyl halides. The reaction typically involves the use of ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. [ \text{NH₃ + 3C₂H₅Cl → N(C₂H₅)₃ + 3HCl} ]
Reductive Amination: Another method involves the reductive amination of acetaldehyde with ammonia in the presence of a hydrogenation catalyst. [ \text{CH₃CHO + NH₃ + H₂ → N(C₂H₅)₃ + H₂O} ]
Industrial Production Methods: Triethylamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina. The process involves the dehydration of ethanol to form ethylene, which then reacts with ammonia to produce triethylamine. [ \text{3C₂H₅OH → 3C₂H₄ + 3H₂O} ] [ \text{3C₂H₄ + NH₃ → N(C₂H₅)₃} ]
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triethylamine can undergo oxidation to form triethylamine oxide. [ \text{N(C₂H₅)₃ + O₂ → N(C₂H₅)₃O} ]
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{N(C₂H₅)₃ + R-X → N(C₂H₅)₃R + X⁻} ]
Acid-Base Reactions: Triethylamine is a strong base and can neutralize acids to form salts. [ \text{N(C₂H₅)₃ + HCl → N(C₂H₅)₃H⁺Cl⁻} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Alkyl halides, acyl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Triethylamine oxide: Formed by oxidation.
Quaternary ammonium salts: Formed by nucleophilic substitution.
Triethylammonium salts: Formed by acid-base reactions.
Scientific Research Applications
Chemistry:
Catalysis: Triethylamine is used as a catalyst in various organic reactions, including the synthesis of esters and amides.
Solvent: It is used as a solvent in the preparation of metal-organic frameworks and other coordination compounds.
Biology:
Buffering Agent: Triethylamine is used as a buffering agent in biological assays and chromatography.
Medicine:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in drug formulation.
Industry:
Polymer Production: Triethylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metal protection.
Mechanism of Action
Mechanism: Triethylamine acts as a base by accepting protons from acids, forming triethylammonium ions. It can also act as a nucleophile, attacking electrophilic centers in various chemical reactions.
Molecular Targets and Pathways:
Protonation: Triethylamine accepts protons from acids, forming stable salts.
Nucleophilic Attack: It attacks electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Diethylamine: N(CH₂CH₃)₂H
Trimethylamine: N(CH₃)₃
Pyridine: C₅H₅N
Comparison:
Basicity: Triethylamine is more basic than diethylamine and trimethylamine due to the presence of three ethyl groups, which increase electron density on the nitrogen atom.
Volatility: Triethylamine is more volatile than pyridine due to its lower molecular weight and lack of aromaticity.
Reactivity: Triethylamine is more nucleophilic than pyridine and trimethylamine, making it more reactive in nucleophilic substitution reactions.
Triethylamine’s unique combination of high basicity, nucleophilicity, and volatility makes it a valuable reagent in various chemical, biological, and industrial applications.
Properties
CAS No. |
72999-90-7 |
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Molecular Formula |
C8H21NO |
Molecular Weight |
147.26 g/mol |
IUPAC Name |
N,N-diethylethanamine;ethanol |
InChI |
InChI=1S/C6H15N.C2H6O/c1-4-7(5-2)6-3;1-2-3/h4-6H2,1-3H3;3H,2H2,1H3 |
InChI Key |
JAYUDPKFDQGKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCO |
Origin of Product |
United States |
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